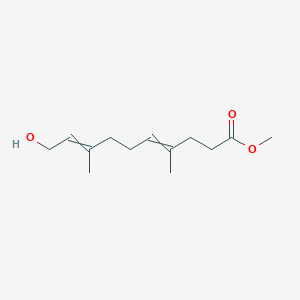
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate is an organic compound with the molecular formula C22H27O6 It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid This compound is known for its unique structure, which includes a hydroxy group and two double bonds in a conjugated system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid and methanol into the reactor, along with a catalyst, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed
Oxidation: Formation of methyl 10-oxo-4,8-dimethyldeca-4,8-dienoate.
Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid: The parent acid of the methyl ester.
4,8-dimethyldecanal: A related compound with a similar carbon skeleton but different functional groups.
Uniqueness
Methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate is unique due to its combination of a hydroxy group and conjugated double bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73537-24-3 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl 10-hydroxy-4,8-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h5,9,14H,4,6-8,10H2,1-3H3 |
Clave InChI |
FGVUPSACBQEUNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCO)C)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


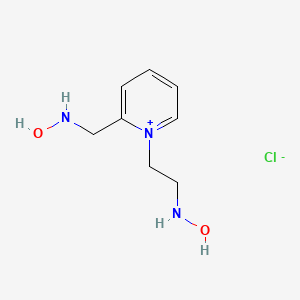
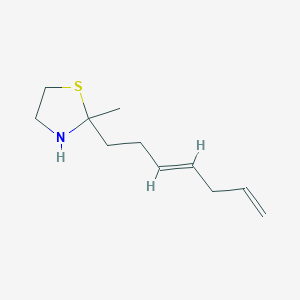
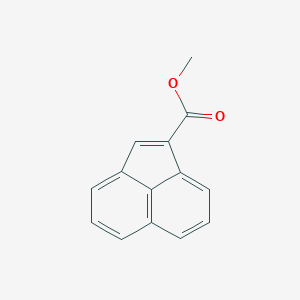
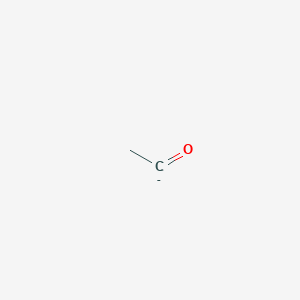
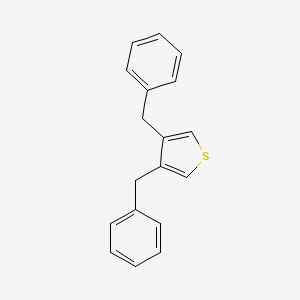
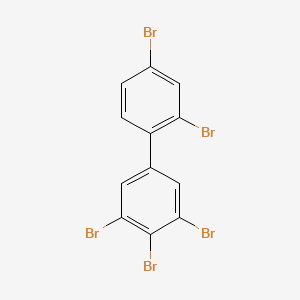
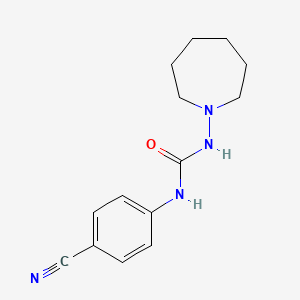
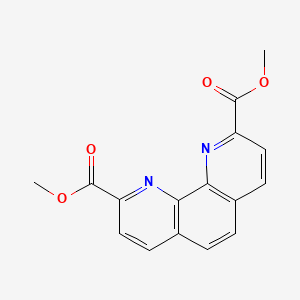
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)



